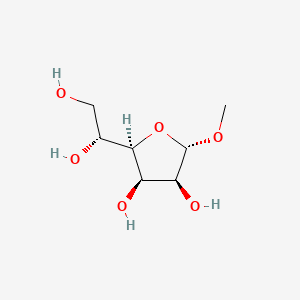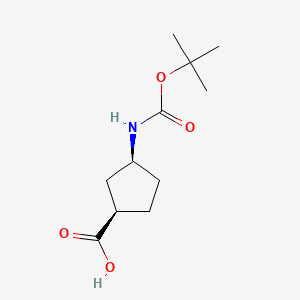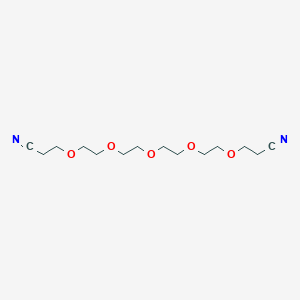![molecular formula C14H12N2O B3041987 [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol CAS No. 451485-67-9](/img/structure/B3041987.png)
[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol
Descripción general
Descripción
[4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol: is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 g/mol . This compound features a benzimidazole ring fused to a phenyl group with a methanol substituent. It is primarily used in research settings, particularly in the fields of chemistry and biology.
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been found to exhibit potent in vitro antimicrobial activity , suggesting that they may target bacterial or fungal proteins.
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets, leading to changes in the target’s function . More research is needed to elucidate the specific interactions between [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol and its targets.
Biochemical Pathways
Given the antimicrobial activity of benzimidazole derivatives , it’s plausible that this compound could interfere with essential biochemical pathways in bacteria or fungi, leading to their death or growth inhibition.
Result of Action
Given the antimicrobial activity of benzimidazole derivatives , it’s likely that this compound leads to bacterial or fungal cell death or growth inhibition.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives, followed by reduction. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon under hydrogen atmosphere . The crude product is then purified using column chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [4-(1H-1,3-benzimidazol-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Reactions often involve and like .
Major Products:
Oxidation: Formation of derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of various derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential antimicrobial properties .
- Used in the study of enzyme interactions and inhibition.
Medicine:
- Explored for its potential use in drug development, particularly for its antimicrobial and antifungal properties .
Industry:
- Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad range of biological activities.
2-(4-Benzimidazolyl)phenol: Similar structure with a hydroxyl group instead of a methanol group.
4-(1H-Benzimidazol-2-yl)aniline: Features an aniline group instead of a methanol group.
Uniqueness:
Propiedades
IUPAC Name |
[4-(benzimidazol-1-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-9-11-5-7-12(8-6-11)16-10-15-13-3-1-2-4-14(13)16/h1-8,10,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZKUEWQJPIBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001278137 | |
| Record name | 4-(1H-Benzimidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-67-9 | |
| Record name | 4-(1H-Benzimidazol-1-yl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1H-Benzimidazol-1-yl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001278137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B3041908.png)







![Spiro[3.4]octan-2-one](/img/structure/B3041920.png)



